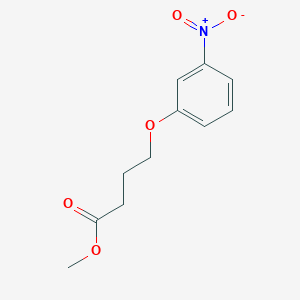

methyl 4-(3-nitrophenoxy)butanoate

Description

Structural Context and Rationale for Investigation

The molecular structure of methyl 4-(3-nitrophenoxy)butanoate is characterized by a methyl butanoate chain linked to a 3-nitrophenol (B1666305) group through an ether bond. This arrangement of a flexible alkyl chain and a rigid, electron-deficient aromatic ring provides a foundation for diverse chemical explorations. The nitro group (NO₂), positioned at the meta-position of the phenyl ring, is a strong electron-withdrawing group, which significantly influences the molecule's electronic properties and reactivity.

The rationale for investigating this compound is multifaceted. The presence of the nitro group is of particular interest, as this functional group is a known pharmacophore and can be crucial for the biological activity in various molecules. nih.gov The ether linkage and the ester group offer sites for potential chemical modification, making the compound a versatile synthetic intermediate for constructing more complex molecules. Researchers are often motivated to synthesize and study such compounds to explore new structure-activity relationships, particularly in medicinal chemistry and materials science.

Historical Overview of Related Butanoate and Nitrophenoxy Derivatives in Chemical Literature

While specific research on this compound is not extensively documented, the parent structures—butanoates and nitrophenoxy derivatives—have a rich history in chemical literature.

Butanoate Derivatives: Butanoates, the esters of butanoic acid (also known as butyric acid), are widespread in nature and industry. wikipedia.org Simple butanoate esters, like methyl butyrate (B1204436) and ethyl butyrate, are known for their pleasant, fruity aromas and are used extensively as flavoring agents in the food industry and in perfumery. wikipedia.orgwikipedia.org In academic research, butanoates serve as fundamental building blocks in organic synthesis and are key components in the study of fatty acid metabolism. nih.gov Butyric acid and its salts are also recognized for their biological roles, including acting as histone deacetylase inhibitors. nih.gov

Nitrophenoxy and Nitrophenyl Derivatives: Compounds containing the nitrophenyl or nitrophenoxy moiety have been a subject of intense study for over a century. The nitro group's ability to be reduced to other functional groups, such as amines, makes these compounds valuable precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals. In medicinal chemistry, the nitro group is present in a number of therapeutic agents. acs.org Research has shown that various nitro-containing heterocyclic compounds possess antibacterial, anti-inflammatory, and anticancer properties. ontosight.aiacs.org The investigation of nitrophenyl derivatives continues to be an active area, with studies focusing on their synthesis, characterization, and potential applications in treating a range of diseases. nih.govacs.org

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound and its isomers is driven by the goal of discovering novel molecules with specific functionalities. The primary objectives include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and related isomers. This includes detailed characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. For instance, the synthesis of the related isomer, methyl 4-(4-nitrophenoxy)butanoate, has been described involving the reaction of methyl-4-bromobutyrate with 4-nitrophenol. chemicalbook.com

Comparative Studies: Investigating how the position of the nitro group on the phenyl ring (ortho, meta, or para) influences the physical, chemical, and biological properties of the molecule. Data for the para-isomer, methyl 4-(4-nitrophenoxy)butanoate, is available and provides a benchmark for comparison. nih.gov

Exploring Reactivity: Studying the chemical reactivity of the ester, ether, and nitro functionalities to understand its potential as a versatile intermediate in the synthesis of more complex target molecules.

Screening for Biological Activity: Given the established biological importance of nitro compounds, a key objective is to screen this compound for potential pharmacological activities, such as antimicrobial or enzyme inhibitory effects. ontosight.ai

The table below presents computed physical and chemical properties for the related isomer, methyl 4-(4-nitrophenoxy)butanoate, which serves as a valuable reference point for researchers investigating the 3-nitro isomer.

| Property | Value (for Methyl 4-(4-nitrophenoxy)butanoate) |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.22 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Data sourced from PubChem CID 141410 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-nitrophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQRXUDMCYHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Methyl 4-(3-nitrophenoxy)butanoate

The synthesis of this compound can be approached through several established reaction pathways, primarily involving the formation of the ether bond between the 3-nitrophenol (B1666305) and the methyl butanoate moieties.

Established Reaction Pathways and Precursors

The most common and direct method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis . masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this specific case, the synthesis would typically proceed by reacting 3-nitrophenol with a suitable 4-halobutanoate ester, such as methyl 4-bromobutanoate. The 3-nitrophenol is first deprotonated with a base to form the more nucleophilic 3-nitrophenoxide anion, which then attacks the electrophilic carbon of the methyl 4-bromobutanoate, displacing the bromide to form the desired ether. masterorganicchemistry.com

An alternative approach is the Mitsunobu reaction , which allows for the formation of an ester or ether from an alcohol and a nucleophile. nih.gov For the synthesis of this compound, this would involve reacting 3-nitrophenol with methyl 4-hydroxybutanoate (B1227057) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org

A similar synthesis for the para-isomer, methyl 4-(p-nitrophenoxy)butyrate, has been described, which utilizes the reaction of p-nitrophenol with a suitable butyrate (B1204436) derivative, highlighting the general applicability of these methods to nitrophenoxy esters. ontosight.ai

Table 1: Key Precursors for the Synthesis of this compound

| Reaction Pathway | Phenolic Precursor | Butanoate Precursor |

| Williamson Ether Synthesis | 3-Nitrophenol | Methyl 4-bromobutanoate |

| Mitsunobu Reaction | 3-Nitrophenol | Methyl 4-hydroxybutanoate |

Optimization of Reaction Conditions and Yields in Academic Contexts

For the Williamson ether synthesis of nitrophenoxy ethers, the choice of base and solvent is crucial for optimizing the yield. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the phenol (B47542) without competing in the substitution reaction. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). numberanalytics.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com Reaction temperatures can vary, but heating is often employed to increase the reaction rate. While specific yields for this compound are not widely reported in academic literature, yields for analogous Williamson ether syntheses can be high, often exceeding 80-90% under optimized conditions.

In the context of the Mitsunobu reaction, precise control of the reaction conditions is also essential. The reaction is typically run at low temperatures, often starting at 0 °C, to control the reactivity of the reagents. nih.gov The order of addition of the reagents can also influence the outcome.

Solvent Effects and Catalysis in Synthetic Procedures

The solvent plays a critical role in the Williamson ether synthesis. As mentioned, polar aprotic solvents are favored as they enhance the rate of SN2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. numberanalytics.com

To further enhance the reaction rate and efficiency, especially when dealing with less reactive substrates or when using a two-phase system (e.g., a solid base in an organic solvent), a phase-transfer catalyst can be employed. numberanalytics.com These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.

Derivatization Strategies and Analogue Synthesis

The functional groups present in this compound—the nitro group and the ester—provide avenues for further chemical modification to generate a variety of analogues.

Chemical Modification of the Nitro Group on the Phenoxy Moiety

The aromatic nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. The reduction of the nitro group on the phenoxy moiety of this compound would yield methyl 4-(3-aminophenoxy)butanoate, a valuable intermediate for further derivatization, such as amide or sulfonamide formation.

Several methods are well-established for the reduction of aromatic nitro compounds: jsynthchem.com

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. This method is often preferred due to the mild reaction conditions and the formation of water as the only byproduct.

Metal-Mediated Reductions: Various metals in the presence of an acid are effective for nitro group reduction. Commonly used systems include iron (Fe) in acetic acid, tin (Sn) in hydrochloric acid (HCl), and zinc (Zn) in acetic acid. These methods are robust and widely used in organic synthesis.

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be employed for the selective reduction of nitro groups. jsynthchem.com

The choice of reducing agent can be critical, especially if other functional groups that are sensitive to reduction are present in the molecule.

Functionalization and Transformations of the Butanoate Chain

The butanoate ester chain offers another site for chemical modification. The most common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(3-nitrophenoxy)butanoic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Base-Mediated Saponification: This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

The resulting carboxylic acid can then be converted into a variety of other functional groups, including:

Amides: By reacting the carboxylic acid with an amine in the presence of a coupling agent.

Acid Chlorides: By treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Alcohols: Through reduction of the carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

These transformations significantly expand the range of accessible analogues derived from this compound.

Table 2: Summary of Derivatization Reactions

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Nitro Group | Reduction | H₂, Pd/C or Fe, AcOH | Amine |

| Ester Group | Hydrolysis | NaOH, H₂O/MeOH, then H₃O⁺ | Carboxylic Acid |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Alcohol |

List of Compounds Mentioned:

this compound

3-Nitrophenol

Methyl 4-bromobutanoate

Methyl 4-hydroxybutanoate

Triphenylphosphine

Diethyl azodicarboxylate (DEAD)

Diisopropyl azodicarboxylate (DIAD)

Methyl 4-(p-nitrophenoxy)butyrate

Sodium hydride

Potassium carbonate

Dimethylformamide (DMF)

Acetonitrile

Tetrabutylammonium bromide

Methyl 4-(3-aminophenoxy)butanoate

Palladium on carbon (Pd/C)

Raney nickel

Iron

Acetic acid

Tin

Hydrochloric acid

Zinc

Sodium borohydride

Sodium dithionite

4-(3-Nitrophenoxy)butanoic acid

Sodium hydroxide

Potassium hydroxide

Sulfuric acid

Thionyl chloride

Oxalyl chloride

Lithium aluminum hydride

Synthesis of Substituted Phenoxy Analogues

The core structure of this compound serves as a versatile template for the synthesis of a variety of substituted phenoxy analogues. These synthetic transformations primarily involve modifications at two key positions: the aromatic ring and the butanoate chain.

A common strategy for creating analogues is through the Williamson ether synthesis, a well-established method for forming ethers. In a typical procedure analogous to the synthesis of the para-isomer, methyl 4-(4-nitrophenoxy)butanoate, a substituted 3-nitrophenol would be treated with a suitable 4-halobutanoate ester in the presence of a weak base. For instance, reacting various substituted 3-nitrophenols with methyl 4-bromobutanoate using potassium carbonate as the base in a solvent like acetone (B3395972) can yield a library of analogues with different substituents on the phenyl ring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Another approach involves modifying the butanoate moiety. For example, starting with 3-nitrophenol, a reaction with different haloalkanoate esters (e.g., ethyl 5-bromovalerate or methyl 3-bromopropionate) would result in analogues with varying ester chain lengths.

Furthermore, analogues can be generated by introducing additional functional groups to the aromatic ring of a pre-formed phenoxybutanoate, provided the existing functionalities are compatible with the reaction conditions.

Generation of More Complex Chemical Scaffolds Incorporating the Butanoate Unit

The butanoate unit of this compound is a key building block for the construction of more intricate molecular architectures. The ester and the ether functionalities, along with the nitro group, provide multiple reaction sites for elaboration.

One strategy involves the amidation of the ester. By reacting this compound with a primary or secondary amine, a diverse range of N-substituted amides can be synthesized. This reaction is typically carried out by heating the ester with the desired amine, sometimes with the use of a catalyst.

The ether linkage can also be a point of modification, although it is generally more stable. Under harsh conditions, such as with strong acids like hydrogen bromide, the ether bond can be cleaved to regenerate the 3-nitrophenol and a derivative of the butanoate chain.

More complex heterocyclic systems can be envisioned through multi-step synthetic sequences. For example, following the reduction of the nitro group to an amine, the resulting amino group can participate in cyclization reactions. Condensation of the amino group with a suitable dicarbonyl compound could lead to the formation of various heterocyclic rings, such as quinolines or benzodiazepines, fused to the phenoxybutanoate framework. The specific outcome would depend on the choice of the cyclizing agent and the reaction conditions.

Reactivity and Mechanistic Investigations

The chemical reactivity of this compound is dictated by its three primary functional groups: the ester, the aromatic nitro group, and the ether linkage. The electronic interplay between these groups influences the compound's behavior in various chemical transformations.

Hydrolytic Cleavage of the Ester Linkage and Associated Kinetics

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. In alkaline hydrolysis, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (4-(3-nitrophenoxy)butanoate) and methanol.

The kinetics of this hydrolysis can be conveniently monitored using spectrophotometry. As the hydrolysis of nitrophenyl esters proceeds, it liberates the corresponding nitrophenoxide ion, which often has a distinct color and a strong absorbance at a specific wavelength, allowing for real-time tracking of the reaction rate.

The rate of hydrolysis is significantly influenced by the position of the nitro group on the aromatic ring. For instance, in a related series of substituted methyl benzoates, the presence of a nitro group was found to increase the rate of hydrolysis compared to an unsubstituted analogue. This is due to the electron-withdrawing nature of the nitro group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Below is a representative data table illustrating the effect of substituents on the alkaline hydrolysis rates of various methyl benzoates, which provides insight into the expected reactivity of this compound.

| Substituent (at para position) | Relative Rate of Hydrolysis |

| -OCH3 | 0.2 |

| -H | 1.0 |

| -Cl | 3.5 |

| -NO2 | 22.0 |

This table presents generalized relative rates for substituted methyl benzoates to illustrate electronic effects and is not specific to this compound.

Reduction Chemistry of the Aromatic Nitro Functionality

The aromatic nitro group of this compound is readily reduced to an amino group under various conditions, a transformation of significant synthetic utility. This reduction fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and clean method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas.

Alternatively, the reduction can be achieved using metals in acidic media. Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this transformation. The general reaction is as follows:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

The choice of reducing agent can sometimes be crucial to avoid the reduction of other functional groups within the molecule. Mild reducing agents are generally preferred if the ester functionality is to be preserved.

The following table summarizes common methods for the reduction of aromatic nitro compounds.

| Reagent/Catalyst | Conditions |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature |

| H₂, PtO₂ | Acetic Acid, Room Temperature |

| Fe, HCl | Reflux |

| Sn, HCl | Room Temperature |

| NaBH₄, NiCl₂·6H₂O | Methanol, Room Temperature |

Exploration of Other Electrophilic and Nucleophilic Reactions of the Compound

Beyond hydrolysis and nitro group reduction, the structure of this compound allows for other electrophilic and nucleophilic reactions. The aromatic ring, being deactivated by the nitro group, is generally resistant to electrophilic aromatic substitution. Any substitution that does occur would be directed to the positions meta to the nitro group (and ortho/para to the ether linkage), though the deactivating effect of the nitro group makes such reactions challenging.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires a leaving group at an activated position (ortho or para to the nitro group), which is not present in this molecule.

The alpha-protons of the butanoate chain (adjacent to the carbonyl group) have some acidity and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations or condensations, allowing for further elaboration of the butanoate side chain.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each hydrogen and carbon atom, and how they are connected.

Proton (1H) NMR Spectral Interpretation for Hydrogen Environments

The ¹H NMR spectrum provides information on the different types of protons (hydrogen atoms) in a molecule. The predicted ¹H NMR spectrum of methyl 4-(3-nitrophenoxy)butanoate in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons, the protons of the butanoate chain, and the methyl ester protons.

The aromatic region is expected to show complex splitting patterns due to the meta-substitution of the nitro group. The proton situated between the nitro and ether groups is anticipated to be the most deshielded. The protons on the butanoate chain will appear as multiplets, with their chemical shifts influenced by their proximity to the electronegative oxygen atoms of the ether and ester functionalities. The methyl ester protons will characteristically appear as a sharp singlet, typically downfield due to the influence of the adjacent carbonyl group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2' | 7.85 | ddd | J = 8.2, 2.4, 1.0 |

| H-4' | 7.20 | ddd | J = 8.2, 2.4, 1.0 |

| H-5' | 7.45 | t | J = 8.2 |

| H-6' | 7.70 | t | J = 2.4 |

| H-4 | 4.10 | t | J = 6.5 |

| H-2 | 2.50 | t | J = 7.2 |

| H-3 | 2.10 | p | J = 6.8 |

| OCH₃ | 3.70 | s | - |

ddd: doublet of doublet of doublets, t: triplet, p: pentet, s: singlet

Carbon-13 (13C) NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating ether linkage. The carbon directly attached to the nitro group will be significantly shifted. The aliphatic carbons of the butanoate chain and the methyl ester carbon will appear at higher field strengths.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 173.5 |

| C-1' | 158.0 |

| C-3' | 149.0 |

| C-5' | 130.0 |

| C-6' | 115.5 |

| C-2' | 110.0 |

| C-4' | 121.0 |

| C-4 | 67.5 |

| C-2 | 30.5 |

| C-3 | 24.5 |

| OCH₃ | 51.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons that are on adjacent carbons. For instance, it would show a correlation between the protons at C-2 and C-3 of the butanoate chain, and between the protons at C-3 and C-4.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum maps out the direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, a correlation between the methyl ester protons and the carbonyl carbon would confirm the ester group. Correlations between the H-4 protons and the C-1' aromatic carbon would establish the ether linkage.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound, with the molecular formula C₁₁H₁₃NO₅, the expected exact mass can be calculated.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₄NO₅⁺ | 240.0866 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₅⁺ | 262.0686 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. The proposed fragmentation of this compound would likely involve characteristic losses of functional groups.

Key expected fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the ether bond, leading to the formation of a nitrophenoxy radical or ion.

Fragmentation of the butanoate chain.

Loss of the nitro group (-NO₂) or nitric oxide (-NO).

A detailed analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the molecular structure and electronic properties of organic compounds. For this compound, IR and UV-Vis spectroscopy provide insights into its functional groups and conjugated systems.

Vibrational Mode Analysis via Infrared Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, which are characteristic of its specific bonds and functional groups. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to the vibrations of its constituent parts: the ester group, the aromatic ring, the nitro group, and the aliphatic chain.

The primary vibrational modes anticipated for this molecule include:

C=O Stretching: A strong absorption band is predicted for the carbonyl group of the ester, typically appearing in the region of 1735-1750 cm⁻¹. nih.gov

NO₂ Stretching: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch, which is typically strong and found around 1520-1560 cm⁻¹, and a symmetric stretch, which is of medium intensity and appears near 1345-1385 cm⁻¹. nih.gov

C-O Stretching: Two C-O stretching bands are expected. The C-O bond of the ester group will produce a band in the 1000-1300 cm⁻¹ region. The aryl ether C-O bond will also have a characteristic stretch.

Aromatic C=C Stretching: The benzene (B151609) ring will show characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. nih.gov

C-H Stretching: The spectrum will also contain C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic butanoate chain (typically in the 2850-2960 cm⁻¹ region).

The table below summarizes the predicted prominent IR absorption bands and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1740 | Ester | C=O Stretch |

| ~1600 | Aromatic Ring | C=C Stretch |

| ~1520 | Nitro Group | Asymmetric NO₂ Stretch |

| ~1350 | Nitro Group | Symmetric NO₂ Stretch |

This table is based on predicted values; experimental data is not available in the cited sources.

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the nitrophenoxy group and, to a lesser extent, the carbonyl group of the ester.

The primary chromophore is the 3-nitrophenoxy moiety. The benzene ring substituted with a nitro group and an alkoxy group is expected to exhibit π → π* transitions. The nitro group itself can also participate in n → π* transitions. The presence of these conjugated systems allows for the absorption of UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals.

A detailed analysis of the electronic transitions, including specific wavelengths of maximum absorbance (λmax) and molar absorptivity (ε) values, requires experimental data which are not available in the reviewed literature. However, it can be generally stated that nitroaromatic compounds typically display strong absorption bands related to their electronic transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed analysis of molecular geometry, bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal packing.

Analysis of Molecular Geometry and Bond Parameters in the Crystalline State

As of the latest literature search, the single-crystal X-ray structure of this compound has not been reported. Therefore, no experimental data on its molecular geometry, including specific bond lengths and angles in the crystalline state, is available.

Elucidation of Intermolecular Interactions and Packing Arrangements (e.g., hydrogen bonding networks)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible. In related nitro-containing organic molecules, common intermolecular interactions often include C-H···O hydrogen bonds, and potentially π–π stacking interactions between aromatic rings. However, the specific nature and arrangement of these interactions in the solid state of the title compound remain unknown.

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations and Molecular Geometry Optimization

The initial step in the theoretical study of a molecule is typically the determination of its most stable three-dimensional structure, or ground state geometry. This is achieved through energy minimization calculations.

Application of Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a widely used quantum-mechanical modeling method to investigate the electronic structure of many-body systems. In a hypothetical study of methyl 4-(3-nitrophenoxy)butanoate, a common approach would involve using a functional, such as B3LYP, combined with a basis set, for instance, 6-31G* or larger, to accurately calculate the electron density and, from that, the energy of the molecule. By systematically adjusting the positions of the atoms to find the lowest energy arrangement, the ground state geometry would be determined. This calculation would yield precise bond lengths, bond angles, and dihedral angles.

Utilization of Force Field and Molecular Mechanics Methods for Conformational Searching

While DFT is highly accurate, it is computationally expensive for exploring the vast number of possible conformations (different spatial arrangements of atoms) a flexible molecule can adopt. Therefore, molecular mechanics methods, which use classical physics-based force fields (e.g., MMFF94 or AMBER), would be employed for an initial, broad conformational search. This process would generate a large pool of potential low-energy structures by systematically rotating the rotatable bonds within the this compound molecule.

Conformational Analysis and Energy Landscape Mapping

Once a set of possible conformations is generated, a more detailed analysis is required to understand their relative stabilities and the energy barriers between them.

Identification of Stable Conformers and Their Relative Energies

The low-energy conformations identified through molecular mechanics would then be subjected to more accurate DFT calculations (geometry optimization) to refine their structures and energies. This would result in a set of stable conformers. A hypothetical data table would list these conformers, their calculated absolute energies, and their relative energies, indicating which structures are more likely to exist at a given temperature.

Hypothetical Data Table: Stable Conformers of this compound

| Conformer ID | Method (Functional/Basis Set) | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf_1 | B3LYP/6-311+G(d,p) | Data not available | 0.00 |

| Conf_2 | B3LYP/6-311+G(d,p) | Data not available | Data not available |

Dynamic Simulations for Conformational Transitions

To understand how the molecule transitions between these stable conformations, molecular dynamics (MD) simulations would be performed. These simulations model the atomic motions over time by solving Newton's equations of motion. An MD simulation would reveal the pathways of conformational change and the energy barriers that must be overcome, providing a dynamic picture of the molecule's flexibility.

Analysis of Electronic Structure and Reactivity Descriptors

With the optimized ground state geometry, DFT calculations can also provide a wealth of information about the molecule's electronic properties and predict its chemical reactivity. This involves analyzing the molecular orbitals and other derived quantities.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A small gap suggests the molecule is more likely to be reactive. From these orbital energies, various reactivity descriptors could be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. A Natural Bond Orbital (NBO) analysis would also be performed to understand charge distribution and intramolecular interactions.

Hypothetical Data Table: Electronic Properties and Reactivity Descriptors

| Parameter | Value | Units |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Electronegativity (χ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

No Specific Computational Chemistry Studies Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific computational chemistry or theoretical studies focusing solely on the compound This compound could be identified. The requested detailed analysis, including electrostatic potential surfaces, frontier molecular orbital theory, and theoretical spectroscopic investigations, appears to be absent from the current body of published research.

While general methodologies for computational chemistry and theoretical studies are well-established, their direct application and the resulting specific data for this compound are not documented in the searched resources. Consequently, the generation of a scientifically accurate article adhering to the provided, detailed outline is not possible at this time.

The following sections of the requested article outline could not be populated due to the lack of specific research findings for this compound:

Reaction Mechanism Studies through Computational Modeling

No computational studies modeling the reaction mechanisms involving this compound, such as transition state calculations or reaction energy profiles, were discovered.

Further research in the field of computational chemistry would be required to generate the specific data and analyses requested for this compound.

Transition State Characterization for Elementary Reaction Steps

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxy bond is formed. Computational chemistry offers powerful tools to characterize the transition states of such elementary reaction steps. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io

The characterization of a transition state typically involves quantum chemical calculations to locate the saddle point geometry and to calculate its energy. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. The process involves optimizing the geometry to a point where the gradient is zero, and the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue, which corresponds to the motion along the reaction coordinate. github.io

For a reaction forming this compound, the transition state would involve the partial formation of the ether bond between the oxygen of the phenoxide and the carbon of the butanoate chain, and the partial breaking of the bond between the carbon and a leaving group. The geometry, energy, and vibrational frequencies of this transition state are crucial for determining the reaction rate constant, as described by transition state theory.

Table 1: Key Parameters in Transition State Characterization

| Parameter | Description | Computational Method |

| Geometry | The 3D arrangement of atoms at the highest point of the energy barrier. | Geometry Optimization |

| Energy | The potential energy of the transition state relative to the reactants. | Single-Point Energy Calculation |

| Vibrational Frequencies | Analysis of the curvature of the potential energy surface. A true transition state has one imaginary frequency. | Frequency Calculation |

Recent advancements in computational methods, including machine learning models, are accelerating the process of finding transition state structures, which has traditionally been a computationally expensive task. mit.edusciencedaily.comresearchgate.net

Energy Profiles of Multi-Step Synthetic Pathways

The synthesis of this compound is a multi-step process. Computational chemistry allows for the construction of a detailed energy profile for the entire synthetic pathway. This profile maps the potential energy of the system as it progresses from reactants to products, passing through intermediates and transition states.

An energy profile for the synthesis of this compound would likely involve the following key steps:

Deprotonation of 3-nitrophenol (B1666305): Calculation of the energy change associated with the formation of the 3-nitrophenoxide ion.

Nucleophilic attack: Modeling the SNAr reaction of the 3-nitrophenoxide on a suitable methyl butanoate derivative with a leaving group. This step involves locating the transition state and any intermediates, such as a Meisenheimer complex.

Product formation: Determining the energy of the final product, this compound.

Table 2: Hypothetical Energy Profile Data for a Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.1 |

| Products | -12.5 |

Note: The data in this table is illustrative and does not represent actual calculated values for the synthesis of this compound.

Molecular Modeling for Ligand-Target Interactions in Chemical Biology Research

While no specific molecular modeling studies involving this compound were identified, the broader class of nitrophenyl compounds has been the subject of such investigations in chemical biology. Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thieme-connect.comresearchgate.netchemrxiv.org This is a critical tool in drug discovery and for understanding the biological activity of chemical compounds.

In the context of this compound, molecular docking could be employed to explore its potential interactions with biological targets. The process involves:

Preparation of the ligand: The 3D structure of this compound would be generated and optimized.

Preparation of the receptor: A 3D structure of a biological target (e.g., an enzyme or receptor) is obtained, typically from a protein data bank.

Docking simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.

Studies on other nitrophenyl derivatives, such as p-nitrophenyl hydrazones, have utilized molecular docking to investigate their potential as anti-inflammatory agents by modeling their interactions with enzymes like COX-2. thieme-connect.comresearchgate.netchemrxiv.org These studies provide a blueprint for how molecular modeling could be applied to this compound to explore its potential bioactivity.

Table 3: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

The insights gained from such modeling can guide the synthesis of new derivatives with improved binding affinities and biological activities.

Research Applications and Broader Scientific Context

Utilization as a Key Synthetic Intermediate in Complex Organic Synthesis

There is currently a lack of available scientific literature detailing the use of methyl 4-(3-nitrophenoxy)butanoate as a key synthetic intermediate.

Precursor in the Synthesis of Heterocyclic Compounds

No specific examples or methodologies have been reported in the searched literature that utilize this compound as a precursor for the synthesis of heterocyclic compounds. The strategic placement of the nitro group at the meta position could theoretically be exploited for directing further chemical transformations, but dedicated studies on this are not available.

Building Block for Advanced Molecular Architectures

Similarly, the role of this compound as a building block for advanced molecular architectures is not documented in the available research. While its structural components—a nitrophenyl ether and a methyl ester—are common motifs in medicinal chemistry and materials science, the specific contribution and application of this particular isomer have not been a subject of detailed investigation.

Application in Enzyme Studies and Mechanistic Probes

The application of nitrophenyl esters as chromogenic substrates for hydrolases, particularly lipases and esterases, is a widely established technique. The enzymatic cleavage of the ester bond releases nitrophenol, which can be quantified spectrophotometrically. However, the vast majority of these studies utilize the para-substituted isomer, p-nitrophenyl butyrate (B1204436).

Role as a Substrate or Inhibitor in Enzymatic Assays (e.g., lipase/esterase activity)

Specific studies focusing on this compound as a substrate or inhibitor in enzymatic assays are not prevalent in the scientific literature. While it is plausible that this compound could serve as a substrate for certain lipases or esterases, detailed kinetic data, such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max), are not available for this specific isomer. The electronic and steric effects of the meta-positioned nitro group would likely influence its recognition and hydrolysis by enzymes, but without empirical data, any discussion remains speculative.

Table 1: Hypothetical Enzyme-Substrate Interaction

| Enzyme Type | Predicted Interaction with this compound | Rationale (Based on General Principles) |

| Lipase | Potential for hydrolysis | Lipases are known to hydrolyze a broad range of esters. The rate would depend on the specific lipase's active site geometry and tolerance for the meta-nitro substitution. |

| Esterase | Potential for hydrolysis | Similar to lipases, esterases could potentially hydrolyze this substrate, though the efficiency might differ from the more commonly used para-isomer. |

Note: This table is based on general enzymatic principles and does not represent a summary of experimental findings for this compound, as such data is not available.

Insights into Enzyme Mechanism and Substrate Specificity

Due to the absence of studies using this compound, there are no available insights into enzyme mechanisms or substrate specificity that are directly attributable to this compound. Comparative studies with its para- and ortho-isomers would be necessary to elucidate the influence of the nitro group's position on enzyme activity.

Development of Chemical Probes and Tools for Biological Research

The development and application of this compound as a chemical probe or a tool for biological research have not been reported. While the nitrophenyl group can be a useful reporter moiety, the specific utility of this compound in probe design has yet to be explored.

Design of Fluorescent or Spin-Labeled Analogues

The core structure of this compound serves as a foundational scaffold for the design of sophisticated molecular probes. By chemically modifying the molecule to incorporate fluorophores or spin labels, researchers can develop analogues capable of reporting on their local environment within biological systems. The nitro group, in particular, can influence the photophysical properties of an attached fluorophore, potentially leading to the development of sensors for specific analytes or enzymatic activities. While specific fluorescent or spin-labeled analogues of this compound are not yet widely reported in publicly available literature, the fundamental principles of probe design strongly support its potential in this area.

Integration into Photolabile or Responsive Chemical Systems

The presence of a nitroaromatic group in this compound makes it a candidate for integration into photolabile or light-responsive chemical systems. Nitrobenzyl derivatives are well-known photolabile protecting groups, which can be cleaved by light to release a molecule of interest with high spatial and temporal control. Although direct photolabile applications of this specific butanoate are still an area of active research, the underlying principle suggests its potential use in creating light-sensitive materials or "caged" compounds, where a biologically active molecule is rendered inert until released by a pulse of light.

Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of new drugs and biological probes. These studies systematically alter the structure of a molecule to understand how these changes affect its biological activity.

Exploration of Structural Modifications and Their Impact on Biological Interactions (general)

The this compound scaffold offers several points for structural modification, making it a valuable tool for SAR studies. Researchers can systematically vary the substitution pattern on the phenyl ring, alter the length and composition of the butanoate chain, and modify the ester group to explore how these changes influence interactions with biological targets. For instance, the position and nature of the substituent on the aromatic ring can dramatically affect binding affinity and selectivity for a particular protein. While comprehensive SAR studies specifically centered on this molecule are not extensively documented, its structure lends itself to such investigations.

Rational Design of New Molecular Entities based on Butanoate Scaffold

The butanoate scaffold present in this compound is a common feature in many biologically active molecules. This scaffold can be strategically modified to design new molecular entities with desired therapeutic properties. By understanding the SAR of a series of compounds based on this butanoate framework, medicinal chemists can rationally design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The exploration of different linkers and functional groups attached to the butanoate core allows for the fine-tuning of a molecule's properties to optimize its interaction with a specific biological target.

Emerging Research Directions and Potential Future Applications in Materials Science or Analytical Chemistry

The unique combination of a nitroaromatic ring and a flexible butanoate chain in this compound opens up possibilities for its use in materials science and analytical chemistry.

Development of New Analytical Detection Methods Utilizing the Compound or its Derivatives

The development of new analytical techniques is crucial for various applications, including environmental monitoring, industrial process control, and biomedical research, where compounds of this class may be of interest as intermediates or markers. The primary approaches for detecting such compounds include electrochemical sensing, fluorescence quenching, and chromatographic techniques.

Electrochemical Sensing

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of electroactive species like this compound. The nitro group (-NO₂) in the molecule is readily reducible, providing a distinct electrochemical signature that can be exploited for its detection.

Principle: The fundamental principle involves the electrochemical reduction of the nitro group at an electrode surface. By applying a specific potential, the nitro group undergoes a reduction reaction, generating a measurable current that is proportional to the concentration of the analyte.

Recent Research on Analogous Compounds: Recent studies on similar nitroaromatic compounds, such as nitrophenols, have demonstrated the feasibility of this approach. For instance, various modified electrodes have been developed to enhance the sensitivity and selectivity of detection. These modifications often involve the use of nanomaterials, polymers, or other chemical entities that can pre-concentrate the analyte at the electrode surface or catalyze its electrochemical reaction.

One study reported the use of a disposable preanodized screen-printed carbon electrode for the detection of various nitroaromatic compounds. nih.gov This method relies on the principle that the reduction potential of nitroaromatic compounds shifts based on their substituent groups, allowing for a degree of selectivity. nih.gov For example, in the detection of chloramphenicol, a linear detection range of up to 100 μM was achieved with a detection limit of 0.42 μM. nih.govnih.gov

Another approach involved the development of a sensor based on a glassy carbon electrode modified with a composite of strontium titanate, silver, and reduced graphene oxide (SrTiO₃/Ag/rGO) for the detection of 4-nitrophenol. researchgate.net This sensor exhibited excellent analytical performance, with a linear response over different concentration ranges and successful application in the analysis of real water samples. researchgate.net

The table below summarizes the performance of some recently developed electrochemical sensors for the detection of 4-nitrophenol, a compound structurally related to the phenoxy part of this compound.

Table 1: Performance of Electrochemical Sensors for 4-Nitrophenol Detection

| Electrode Material | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|

| SrTiO₃/Ag/rGO/SPCE | Linear Sweep Voltammetry (LSV) | 0.1 - 1 and 100 - 1000 | Not Specified | researchgate.net |

| AcSCD-AuNPs-MC/GCE | Differential Pulse Voltammetry (DPV) | 0.1 - 10 and 10 - 350 | 0.026 (converted from 3.63 μg mL⁻¹) | ontosight.ai |

| VMSF/p-GCE | Differential Pulse Voltammetry (DPV) | Not Specified | Not Specified | nih.gov |

| Preanodized Screen-Printed Carbon Electrode | Square-Wave Voltammetry | Up to 100 (for Chloramphenicol) | 0.42 (for Chloramphenicol) | nih.govnih.gov |

Data presented is for analogous compounds and not for this compound itself.

Fluorescence Quenching

Fluorescence spectroscopy is another powerful tool for the detection of nitroaromatic compounds. The electron-withdrawing nature of the nitro group can effectively quench the fluorescence of certain fluorophores through processes like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET).

Principle: This method involves the use of a fluorescent probe whose emission is quenched in the presence of the analyte (quencher). The decrease in fluorescence intensity is proportional to the concentration of the analyte.

Recent Research on Analogous Compounds: Research has shown that various fluorescent materials, including polymers, quantum dots, and organic dyes, can act as sensitive probes for nitroaromatic compounds. For instance, a study on triphenylamine (B166846) carboxylic acids demonstrated their use as fluorescent sensors for the detection of nitroaromatics like picric acid, with high quenching efficiency. core.ac.uk The quenching mechanism was attributed to a charge transfer interaction between the sensor molecule and the nitroaromatic compound. core.ac.uk

Another study developed a detection method for organophosphates that hydrolyze to p-nitrophenol, utilizing the fluorescence quenching of a coumarin (B35378) derivative by the p-nitrophenol product. nih.gov The decrease in fluorescence intensity was proportional to the concentration of the parent compound over a range of 7.0x10⁻⁷ to 1.7x10⁻⁴ M. nih.gov

The table below presents data on the fluorescence quenching of different probes by nitroaromatic compounds, which are structurally related to this compound.

Table 2: Fluorescence Quenching Data for Detection of Nitroaromatic Compounds

| Fluorophore | Quencher | Quenching Constant (Ksv) (M⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Triphenylamine Carboxylic Acid Derivative | Picric Acid | 9.715 × 10⁵ | Fluorescence Titration | core.ac.uk |

| Coumarin Derivative | Paraoxon (via p-nitrophenol) | Not Specified | Fluorescence Spectroscopy | nih.gov |

Data presented is for analogous compounds and not for this compound itself.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, are standard methods for the separation and quantification of individual components in a mixture.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be effective, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is typically achieved using a UV-Vis detector, as the nitroaromatic moiety exhibits strong absorbance in the UV region.

Recent Research on Analogous Compounds: Several HPLC methods have been developed for the analysis of nitrophenol derivatives. One such method utilized an isocratic HPLC system with UV detection for the analysis of nitrophenol pesticides and related compounds. researchgate.net The method was optimized using an artificial neural network and was successfully applied to the analysis of fortified river water samples. researchgate.net Another study reported a sensitive determination of nitrophenol isomers using reverse-phase HPLC with a photodiode array detector, achieving a detection limit of 150 µg/L, which was further improved to 0.3 µg/L after a solvent extraction procedure. researchgate.net

The table below summarizes the chromatographic conditions and performance for the analysis of nitrophenol isomers, which can serve as a starting point for developing a method for this compound.

Table 3: HPLC Methods for the Analysis of Nitrophenol Isomers

| Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Not Specified | 10:30:15:45 MeOH-AcCN-THF-buffer (pH 2.7) | UV (270 nm) | Not Specified | researchgate.net |

| Reversed-phase | 40% aqueous acetonitrile | UV Photodiode Array | 150 µg/L (0.3 µg/L with pre-treatment) | researchgate.net |

Data presented is for analogous compounds and not for this compound itself.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-(3-nitrophenoxy)butanoate, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, a protocol analogous to methyl 4-(4-nitrophenyl)butanoate involves reacting 4-(3-nitrophenoxy)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux for 8 hours, achieving near-quantitative yields . Alternatively, a base-mediated approach (K₂CO₃ in DMF at 70°C for 14 hours) used for structurally similar nitrobenzyl ethers can be adapted, yielding ~82% product . Key factors include solvent polarity (DMF enhances nucleophilicity) and stoichiometric excess of the nitro-phenolic precursor.

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals for the methyl ester (~δ 3.6–3.7 ppm, singlet) and nitrophenoxy aromatic protons (δ 7.5–8.5 ppm, multiplet). Adjacent methylene groups (CH₂ near the ester and ether) appear as triplets/quartets at δ 1.8–2.5 ppm .

- IR : Key stretches include C=O ester (~1740 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and nitro group (asymmetric/symmetric NO₂ stretches at ~1520 and 1350 cm⁻¹) . Discrepancies in peak positions may indicate incomplete esterification or side products.

Q. What are the critical physical properties (e.g., density, boiling point) relevant to handling this compound in lab settings?

- Data : While direct data for the 3-nitrophenoxy isomer is limited, the 4-nitrophenyl analog has a density of 1.193 g/cm³ and a boiling point of 344.1°C at 760 mmHg . These values suggest the compound is a high-boiling, dense liquid requiring reflux conditions for reactions. Storage recommendations (e.g., inert atmosphere, low humidity) should align with nitro-aryl compound stability protocols .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the nucleophilic aromatic substitution in synthesizing this compound?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of the phenoxide ion, critical for displacing leaving groups in nitro-substituted aryl halides. For example, K₂CO₃ in DMF at 70°C achieved 82% yield for a nitrobenzyl ether analog . Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) may further accelerate reactivity in biphasic systems. Kinetic studies comparing DMF vs. acetone could elucidate solvent effects on transition-state stabilization.

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodology : Cross-validate data using orthogonal techniques:

- DSC/TGA : Determine melting/thermal decomposition points experimentally.

- Chromatography : HPLC or GC-MS can identify impurities affecting melting behavior .

- Computational Validation : Compare experimental density with DFT-calculated values (e.g., using Gaussian with B3LYP/6-31G*) . Discrepancies may arise from polymorphic forms or residual solvents, necessitating recrystallization in controlled conditions .

Q. How can computational modeling predict the reactivity of this compound in further derivatization (e.g., hydrolysis or reduction)?

- Methodology :

- DFT Calculations : Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitro group’s electron-withdrawing nature directs electrophilic attacks to the meta-position .

- MD Simulations : Model solvation effects in hydrolysis (e.g., water/DMSO mixtures) to predict hydrolysis rates. Parameters from PubChem (e.g., InChIKey: LMPHOJDMACTBKY-UHFFFAOYSA-N) can initialize force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.